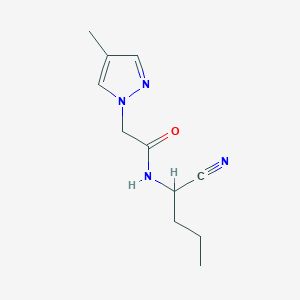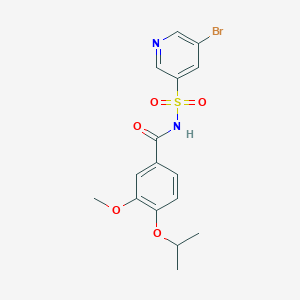
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide, also known as CBMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBMPA is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in a variety of cellular processes, including cell growth, proliferation, and survival. In
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where CK2 has been shown to play a critical role in the development and progression of various types of cancer. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide acts as a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in a variety of cellular processes. CK2 has been shown to be overexpressed in a variety of cancer cells, making it an attractive target for the development of new cancer therapies. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide binds to the ATP-binding site of CK2, inhibiting its activity and preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of other types of cells, including T cells and fibroblasts. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in various cellular processes. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide is also relatively easy to synthesize, making it readily available for use in research. However, N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide does have some limitations. It has been shown to have some off-target effects, which may complicate interpretation of results. Additionally, N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide. One area of research is in the development of new cancer therapies. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is in the development of new anti-inflammatory drugs. N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide has shown anti-inflammatory properties, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, more research is needed to understand the full range of effects of N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide on cellular processes, including its off-target effects and potential interactions with other proteins.
Synthesemethoden
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methylpyrazole-1-carboxylic acid with N-(1-bromo-butyl)-acetamide, followed by reaction with cyanogen bromide. Another method involves the reaction of 4-methylpyrazole-1-carboxylic acid with N-(1-chlorobutyl)-acetamide, followed by reaction with sodium cyanide. Both of these methods result in the formation of N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide with high yields and purity.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-3-4-10(5-12)14-11(16)8-15-7-9(2)6-13-15/h6-7,10H,3-4,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKJMFCBKKOFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CN1C=C(C=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-(4-methylpyrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)

![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)

![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)